Tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents used, the conditions of the reaction (such as temperature and pH), and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Stereoselective Syntheses and Derivatives
- Tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate and its derivatives are used in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate, a derivative, is reacted with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. This indicates its utility in producing stereochemically specific compounds (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Synthesis of New Scaffolds for Substituted Piperidines
- The compound is also instrumental in the synthesis of new scaffolds for substituted piperidines. This is exemplified in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, which is used as a new scaffold for preparing substituted piperidines through various chemical reactions (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Development of Pipecolic Acid Derivatives
- An interesting application is seen in the development of pipecolic acid derivatives. In a study, tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate was hydrolyzed under acidic conditions to produce pipecolic acid derivatives, demonstrating the compound's potential in generating complex organic structures (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Synthesis of Biologically Active Compounds
- The compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib. A study describes the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate using tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material, highlighting its role in the synthesis of pharmaceutical intermediates (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Formation of Piperidine Derivatives Fused with Oxygen Heterocycles
- The compound is used in reactions leading to the formation of piperidine derivatives fused with oxygen heterocycles. This demonstrates its utility in creating structurally diverse and complex heterocyclic systems, which are important in various fields of chemical research (Moskalenko & Boev, 2014).
Synthesis of Small Molecule Anticancer Drugs
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. This highlights the compound's relevance in the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It also includes precautions that need to be taken when handling the compound.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved.
I hope this general guide is helpful to you. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-10-4-9-16(20,11-18)12-5-7-13(17)8-6-12/h5-8,20H,4,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRPGHIERRRXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672826 | |
Record name | tert-Butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate | |
CAS RN |
951624-09-2 | |
Record name | tert-Butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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